molecular formula C14H8FNO2 B3029476 3-Fluoro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-55-6

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Cat. No.: B3029476
CAS No.: 676494-55-6
M. Wt: 241.22
InChI Key: ARHWMHDEBZNNKQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H8FNO2 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a fluoro group, a formyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile typically involves the reaction of 3,4-difluorobenzonitrile with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of DMF as a solvent and potassium carbonate as a base are common in industrial organic synthesis due to their effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(4-formylphenoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation Reactions: Amines or alcohols under acidic or basic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with the fluoro group replaced by the nucleophile.

    Condensation Reactions: Imines or acetals.

    Oxidation and Reduction Reactions: Carboxylic acids or alcohols.

Scientific Research Applications

3-Fluoro-4-(4-formylphenoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-formylphenoxy)benzonitrile depends on the specific reactions it undergoes. For instance, in substitution reactions, the fluoro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In condensation reactions, the formyl group reacts with amines or alcohols to form imines or acetals, respectively. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

    4-Fluorobenzonitrile: Similar structure but lacks the formyl group.

    4-Formylbenzonitrile: Similar structure but lacks the fluoro group.

    3,4-Difluorobenzonitrile: Contains an additional fluoro group but lacks the formyl group.

Uniqueness: 3-Fluoro-4-(4-formylphenoxy)benzonitrile is unique due to the presence of both a fluoro group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWMHDEBZNNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698947
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-55-6
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Basic displacement reaction of 4-hydroxy benzaldehyde and 3,4 difluorobenzonitrile using potassium carbonate in anhydrous DMF at reflux temperatures affords the above compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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